molecular formula C14H27N3O2 B13087602 N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide

Cat. No.: B13087602
M. Wt: 269.38 g/mol
InChI Key: CDMZWCASOCCJIS-GDKBPFBDSA-N
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Description

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide is a chiral propanamide derivative featuring a cyclohexyl backbone substituted with an acetylated N-isopropylamino group at the 2-position (S-configuration). Its stereochemistry and functional group arrangement may influence solubility, bioavailability, and binding affinity to biological targets.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide

InChI

InChI=1S/C14H27N3O2/c1-9(2)17(11(4)18)13-8-6-5-7-12(13)16-14(19)10(3)15/h9-10,12-13H,5-8,15H2,1-4H3,(H,16,19)/t10?,12?,13-/m0/s1

InChI Key

CDMZWCASOCCJIS-GDKBPFBDSA-N

Isomeric SMILES

CC(C)N([C@H]1CCCCC1NC(=O)C(C)N)C(=O)C

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide typically involves the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is prepared through a series of reactions, starting from a suitable precursor such as cyclohexanone. The precursor undergoes reduction and functionalization to introduce the desired substituents.

    Acetylation: The cyclohexyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Amination: The acetylated intermediate is reacted with isopropylamine to introduce the propan-2-ylamino group.

    Coupling with aminopropanamide: Finally, the aminopropanamide moiety is introduced through a coupling reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with several propanamide derivatives reported in the literature.

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Cyclohexyl Group Molecular Formula Molar Mass (g/mol) CAS RN Evidence Source
N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide (Target) 2-(Acetyl-N-isopropylamino) C₁₃H₂₆N₃O₂ 264.37 Not provided -
(S)-N-[4-(Acetyl-methylamino)cyclohexyl]-2-aminopropanamide 4-(Acetyl-N-methylamino) C₁₂H₂₃N₃O₂ 241.33 1354020-12-4
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide 4-(Benzyl-cyclopropylamino) C₁₉H₂₉N₃O 315.45 1354002-42-8
(2S)-2-Amino-N-(2-hydroxyethyl)propanamide Hydroxyethyl (no cyclohexyl backbone) C₅H₁₂N₂O₂ 132.16 61275-23-8

Discussion of Key Findings

Substituent Position and Stereochemistry
  • Target Compound vs. : The target differs in substituent position (2- vs. 4-cyclohexyl) and alkyl group (isopropyl vs. methyl).
  • Target Compound vs. : The benzyl-cyclopropylamino group in introduces aromaticity and a strained cyclopropane ring, which could increase rigidity and alter interactions with hydrophobic binding pockets.
Functional Group Variations
  • Amide vs. Hydroxyethyl Backbone () : Unlike the hydroxyethyl derivative , the target compound’s cyclohexyl backbone may confer conformational stability, while the propanamide group enables hydrogen bonding with biological targets.
Hypothetical Pharmacological Implications
  • The acetylated amino group in the target compound could serve as a metabolic liability (susceptible to hydrolysis), whereas the cyclopropane in might enhance metabolic stability.
  • The absence of aromatic groups in the target compared to may reduce off-target interactions with aryl hydrocarbon receptors or cytochrome P450 enzymes.

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